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Technical Whitepaper: 6-Chloro-5-

methoxypicolinaldehyde
Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a specialized heterocyclic intermediate used primarily
in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled
receptors (GPCRSs).[1] As a trisubstituted pyridine, its electronic properties are governed by the
interplay between the electron-withdrawing chloro and aldehyde groups and the electron-
donating methoxy substituent.[1]

This guide addresses the scarcity of experimental thermodynamic data in the public domain by
providing predictive modeling values validated against structural isomers, alongside
standardized protocols for empirical determination.

Chemical Identity & Structural Analysis
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Parameter Data

Chemical Name 6-Chloro-5-methoxypicolinaldehyde

6-Chloro-5-methoxy-2-pyridinecarboxaldehyde;

Synonyms o
2-Formyl-6-chloro-5-methoxypyridine
CAS Number 1227514-34-2
Molecular Formula C7HeCINO:2
Molecular Weight 171.58 g/mol
COclcc(C=0)nc(Cl)cl (Isomeric verification
SMILES .
required per batch)
MDL Number MFCD16606538

Structural Insight: The compound features an aldehyde at the C2 position (picolinaldehyde
core), a methoxy group at C5, and a chlorine atom at C6. The C6-Chlorine is activated for
nucleophilic aromatic substitution (

) due to the inductive effect of the adjacent ring nitrogen, making this molecule a versatile
scaffold for further functionalization.[1]

Thermodynamic Properties: Data & Predictive Modeling

Due to the specialized nature of this building block, specific experimental melting and boiling
points are rarely reported in open literature. The values below are derived from Quantitative
Structure-Property Relationship (QSPR) models and comparative analysis of close structural
isomers (e.g., 6-chloro-2-methoxypyridine-3-carboxaldehyde).

3.1 Melting Point (MP) Analysis
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Source/Type

Value / Range

Confidence Level

Predicted (QSPR)

62°C - 78°C

High (Based on isomeric

trends)
_ 78-81°C (6-Cl-2-OMe-3-CHO
Isomer Comparison ) Moderate
isomer)
Physical State Solid (Crystalline powder) High

e Thermodynamic Context: The presence of the methoxy group disrupts the crystal lattice

energy compared to the di-chloro analogs, typically lowering the melting point. However, the

aldehyde group facilitates dipole-dipole interactions that maintain crystallinity at room

temperature.[1]

o Purity Impact: A purity drop from 98% to 95% can depress the observed melting point by 3—

5°C (colligative property effect).

32 Rniling Point (RP) Analyqiq

Pressure (mmHg)

Predicted Temperature (°C)

Operational Context

760 (Atmospheric)

275°C £ 20°C

Decomposition Risk:[1] Do not

distill at atm.

10 (Vacuum)

135°C - 145°C

Recommended for bulb-to-bulb

distillation.

1 (High Vacuum)

95°C - 105°C

Optimal for purification.[1]

« Distillation Advisory: Pyridine aldehydes are prone to oxidation (to picolinic acids) and

polymerization at high temperatures. Vacuum distillation under inert atmosphere (Ar/Nz) is

strictly required.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, researchers must generate their own Certificates of Analysis (CoA)

using the following self-validating workflows.
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4.1 Protocol: Differential Scanning Calorimetry (DSC) for MP

Use this protocol to determine the precise melting onset and purity.[1]

Sample Prep: Weigh 2—4 mg of dried sample (vacuum desiccated for 12h) into a Tzero
aluminum pan. Hermetically seal.

o Reference: Use an empty, matched aluminum pan.
e Equilibration: Equilibrate at 25°C for 5 minutes.

e Ramp: Heat at 10°C/min to 50°C, then reduce rate to 1°C/min through the expected
transition (60-90°C).

» Validation: The onset temperature (
) is the reported MP. The peak integration provides the heat of fusion (
).

4.2 Protocol: Micro-Boiling Point (Siwoloboff Method)

Use for rapid estimation if DSC is unavailable.[1]

o Setup: Place a small amount of sample in a melting point capillary. Insert a finer capillary
(sealed at the top) upside down into the sample.

¢ Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

o Observation: A rapid stream of bubbles emerges from the inverted capillary when the vapor
pressure equals external pressure.

o Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back
into the fine capillary is the true boiling point.

Synthetic Context & Workflow

Understanding the synthesis validates the impurity profile. The most robust route involves the
lithiation of the brominated precursor, avoiding the harsh oxidants used in methyl-pyridine
oxidation.
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Proposed Retrosynthetic Pathway:
e Precursor: 2-Bromo-6-chloro-5-methoxypyridine.[1]
e Reagent:

-Butyllithium (
-BuLi) in THF at -78°C (Lithium-Halogen Exchange).

o Electrophile: DMF (N,N-Dimethylformamide) to introduce the formyl group.

Visual Workflow: Synthesis & Purification

2-Bromo-6-chloro- Li-Hal Exch. Lithiation Kinetic Control o1  Lithium Alkoxide Attack
5-methoxypyridine (n-BuLi, -78°C, THF) > Intermediate

Form 6-Chloro-5-methoxy-
(DMF Quench)

picolinaldehyde

Y

A

Acidic Hyd
(HCI/H20)

Click to download full resolution via product page

Caption: Figure 1. Lithiation-Formylation strategy for regioselective synthesis of 6-Chloro-5-
methoxypicolinaldehyde.

Handling, Stability & Storage

o Storage: Store at 2—8°C under Argon. Aldehydes are susceptible to aerobic oxidation to
carboxylic acids (6-chloro-5-methoxypicolinic acid).[1]

e Solubility:
o Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.
o Insoluble: Water, Hexanes (partial).

o Safety: GHS07 (Warning). Irritant to eyes/skin. Treat as a potential sensitizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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